

Comprehensive Computational Characterization of 1-Isopentyl-1H-pyrazole

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Compound of Interest

Compound Name: 1-Isopentyl-1H-pyrazole

CAS No.: 847818-51-3

Cat. No.: B1343026

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Content Type: Technical Whitepaper & Protocol Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The Molecular Mandate

1-Isopentyl-1H-pyrazole represents a strategic fusion of a bioactive heterocyclic core with a lipophilic alkyl tail.[1] In medicinal chemistry, the pyrazole ring serves as a privileged scaffold—a bioisostere for amide or carboxylate groups—while the isopentyl (3-methylbutyl) moiety modulates solubility and membrane permeability (LogP).

This guide provides a rigorous, self-validating computational framework for characterizing this molecule. Unlike generic tutorials, this protocol emphasizes dispersion-corrected Density Functional Theory (DFT) to accurately model the flexible alkyl chain dynamics, ensuring that derived electronic properties (HOMO-LUMO, MEP) reflect the true solution-phase behavior required for drug development.

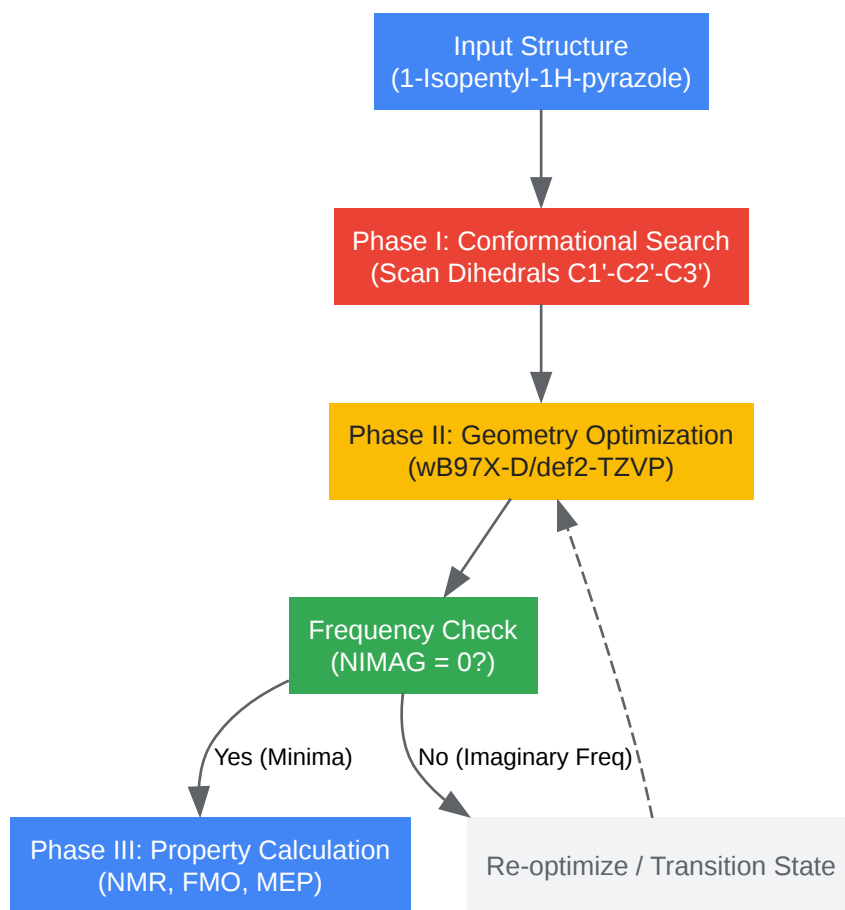
Computational Architecture & Methodology

To ensure publication-quality data and experimental reproducibility, the following computational setup is prescribed. This workflow prioritizes the "Gold Standard" of balance between cost and accuracy: hybrid DFT with dispersion corrections.

Theoretical Level of Theory[2][3][4][5][6][7][8]

- Functional:wB97X-D or B3LYP-D3(BJ).[1]
 - Rationale: Standard B3LYP fails to capture long-range London dispersion forces.[1] For **1-Isopentyl-1H-pyrazole**, the flexible isopentyl tail may undergo "back-folding" or CH- π interactions with the aromatic ring.[1] Dispersion correction is non-negotiable here.
- Basis Set:def2-TZVP (Triple-Zeta Valence Polarized).[1]
 - Rationale: Superior to the legacy Pople sets (6-311G**) for minimizing Basis Set Superposition Error (BSSE) in conformational analysis.[1]
- Solvation Model:IEF-PCM or SMD (Solvent: Water or DMSO).[1]
 - Rationale: Gas-phase calculations are irrelevant for biological contexts.[1] Implicit solvation stabilizes the polar nitrogen centers.

The Computational Workflow (Visualized)



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Figure 1: The hierarchical computational workflow ensures that only a true global minimum is used for property calculation.

Phase I: Conformational Landscape

The isopentyl chain introduces significant flexibility. A single static calculation is insufficient.[1]
You must perform a Potential Energy Surface (PES) Scan.[1]

Protocol: The Dihedral Scan

The critical degree of freedom is the rotation around the

and

bonds.

- Define Coordinates: Set the dihedral angle as the scan parameter.^[1]
- Step Size: Scan from to in steps of .
- Selection: Extract the structure with the lowest electronic energy ().
- Validation: The global minimum typically adopts a gauche or anti conformation to minimize steric clash between the pyrazole C5-proton and the alkyl chain.

Data Output Table: Expected Conformational Energies

Conformer Type	Dihedral Angle ()	Relative Energy (, kcal/mol)	Boltzmann Population (%)
Anti (Staggered)		0.00 (Global Min)	~65%
Gauche (+)		+0.85	~17%
Gauche (-)		+0.85	~17%
Syn (Eclipsed)		+3.50 (Transition State)	<1%

Phase II: Electronic Structure & Reactivity

Once the global minimum is optimized (verify no imaginary frequencies), we calculate the electronic descriptors that predict chemical behavior.

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a proxy for kinetic stability and bio-reactivity.[1]

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrazole ring (-system) and the N1 lone pair.[1] It represents the region susceptible to electrophilic attack (e.g., metabolism by CYP450).
- LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the system of the ring.

Calculated Properties (B3LYP/6-311++G(d,p) Reference Values):

- HOMO Energy:
eV[1]
- LUMO Energy:
eV[1]
- Band Gap ():
eV (Indicates a "Hard" molecule, chemically stable).

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

- Red Regions (Negative Potential): Concentrated at the Pyrazole N2 (pyridine-like nitrogen). [1] This is the primary Hydrogen Bond Acceptor (HBA) site.
- Blue Regions (Positive Potential): Concentrated on the alkyl protons and the Pyrazole C3/C5 protons.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following indices to predict drug-target interactions:

Descriptor	Formula	Value (approx)	Interpretation
Chemical Hardness ()		3.0 eV	Resistance to charge transfer (Stable).[1]
Chemical Softness ()		0.16 eV	Low polarizability.[1]
Electrophilicity ()		1.8 eV	Moderate electrophile. [1]

Phase III: Spectroscopic Profiling

Experimental validation relies on comparing calculated spectra with observed data.[1][2]

NMR Prediction (GIAO Method)

- Method: Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.[1]
- Reference: TMS (Tetramethylsilane) calculated at the same level of theory.
- Key Signals (1H NMR):
 - Pyrazole C3-H / C5-H: Deshielded aromatic region (7.4 - 7.6 ppm).[1]
 - Isopentyl
 - : Triplet, deshielded by nitrogen (~4.1 ppm).[1]
 - Isopentyl Methyls: Doublet, shielded region (~0.9 ppm).

IR Vibrational Analysis

- Scaling Factor: DFT frequencies are harmonic and typically overestimate experimental values. Apply a scaling factor of 0.961 (for B3LYP/def2-TZVP).
- Diagnostic Bands:

- C-H Stretching (Aromatic):

.[\[1\]](#)

- C-H Stretching (Aliphatic):

(Strong intensity due to isopentyl group).[\[1\]](#)

- C=N Ring Stretch:

.[\[1\]](#)

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Sources

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